flaB protein
Description
Structural Characterization of Flagellin B Protein
Primary Structure and Domain Organization
Conserved D0 and D1 Toll-Like Receptor 5-Activating Domains
The primary structure of Flagellin B protein is fundamentally organized around highly conserved amino-terminal and carboxy-terminal domains that are essential for both structural integrity and immune recognition. The D0 and D1 domains represent the most evolutionarily conserved regions within Flagellin B protein architecture, exhibiting greater than 90% sequence identity within bacterial strains. These domains are critical for Toll-Like Receptor 5 recognition and activation, with the D1 domain containing a conserved 13-residue interaction site that directly engages with the leucine-rich repeat 9 loop of Toll-Like Receptor 5.
The D0 domain is composed of two discontinuous epitopes spanning the amino-terminal and carboxy-terminal regions, comprising amino acid residues 1-42 and 455-494 respectively in representative flagellin structures. This domain organization creates a unique structural framework where the amino-terminal and carboxy-terminal D0 segments work in concert to stabilize receptor interactions. The conserved nature of these domains across bacterial species reflects their fundamental importance in both flagellar assembly and host-pathogen interactions.
Structural analysis reveals that the D0 domain plays a crucial role in crosslinking Toll-Like Receptor 5 receptor monomers and stabilizing the functional signaling complex. The amino acid identity within the D0 domain exceeds 40% when compared across different bacterial species, while the D1 domain maintains over 20% identity, demonstrating the evolutionary pressure to maintain these critical functional regions. The conserved arginine residue within the D1 domain has been identified as a hotspot for Toll-Like Receptor 5 interaction, highlighting the precise molecular requirements for immune recognition.
Hypervariable Region Variations Across Bacterial Species
The hypervariable regions of Flagellin B protein, primarily encompassing the D2 and D3 domains, exhibit remarkable sequence diversity that reflects species-specific adaptations and immune evasion strategies. These central domains show the greatest variability in sequence and structure, with identity levels ranging from 50% to 100% for the D2 domain and 70% to 100% for the D3 domain across different bacterial strains. This variability contrasts sharply with the highly conserved terminal domains, indicating that these regions serve distinct functional roles beyond basic flagellar assembly.
The D2 and D3 domains are surface-exposed in both monomeric and complex forms, making them primary targets for adaptive immune responses. In Vibrio vulnificus Flagellin B protein, the variable domain 2 and 3 regions have been predicted to harbor dominant B-cell epitopes, with structural analyses confirming their solvent-exposed nature. The hypervariable region spanning residues 175-193 in this species has been identified as having relatively higher epitope scores and Parker hydrophilicity metrics, suggesting its role in antigenic presentation.
Computational analyses have revealed that hypervariable regions contain the most probable B-cell epitope locations within the 170-284 amino acid span of the Flagellin B molecule. These regions undergo significant structural variation while maintaining the overall flagellin fold, allowing bacteria to evade host antibody responses while preserving essential motility functions. The structural flexibility of these domains enables bacterial pathogens to present diverse antigenic surfaces to the host immune system while maintaining the core functionality required for flagellar assembly and rotation.
Signal Peptide Analysis and Secretion Pathways
Flagellin B protein utilization of specific secretion pathways represents a critical aspect of its cellular localization and functional assembly. Unlike many bacterial proteins that employ signal peptidase I cleavage sites, Flagellin B protein lacks a conventional signal sequence and is exported through the flagellin-specific type III secretory pathway. This specialized export mechanism is shared with other flagellin proteins and ensures proper assembly of the flagellar filament structure.
The absence of a traditional signal peptide in Flagellin B protein contrasts with its companion protein Flagellin A, which contains a signal peptidase I cleavage site near its amino-terminus and reaches the periplasmic space through the type II pathway. This differential secretion mechanism suggests that Flagellin B protein has evolved specific structural features that enable recognition by the type III secretion machinery. The amino-terminal regions of Flagellin B protein contain targeting information that directs the protein through the flagellar export apparatus.
Research on Campylobacter jejuni flagellin proteins has demonstrated that amino-terminal residues dictate the export efficiency of flagellin proteins, with the amino-terminal D0 domain facilitating enhanced secretion. The type III secretion pathway utilized by Flagellin B protein requires specific recognition sequences within the amino-terminal domain that interact with the flagellar export machinery. This secretion mechanism is tightly regulated and coordinated with flagellar assembly to ensure proper timing of Flagellin B protein delivery to the growing filament tip.
Secondary and Tertiary Structural Features
β-Sheet Rich Core Architecture
The secondary structure of Flagellin B protein is characterized by a predominant β-sheet architecture that forms the structural foundation for flagellar filament assembly. Structural analyses reveal that flagellin proteins adopt an eight-strand β-sandwich configuration with striking similarities to immunoglobulin-like folds. This β-sandwich structure consists of two distinct β-sheets, with four anti-parallel strands forming each sheet that pack against one another to create a stable core domain.
The β-sheet rich architecture provides the necessary structural rigidity for flagellar filament formation while maintaining flexibility required for the dynamic assembly process. In related flagellar proteins, the β-sandwich structure comprises strands β1, β2, β6, and β5 forming one β-sheet, while strands β4, β3, β7, and β8 constitute the opposing sheet. This arrangement creates a robust structural framework that can withstand the mechanical forces generated during bacterial motility.
The β-sheet core architecture of Flagellin B protein enables the formation of stable inter-subunit interactions essential for flagellar filament integrity. The extended β-strand conformations facilitate the precise alignment of adjacent flagellin subunits within the helical filament structure. This secondary structure organization is conserved across bacterial species, reflecting the fundamental importance of β-sheet architecture in maintaining flagellar filament stability and function.
α-Helical Motifs in Terminal Domains
The terminal domains of Flagellin B protein incorporate crucial α-helical motifs that complement the central β-sheet architecture and provide essential functional capabilities. The amino-terminal region contains an extended α-helix that serves as a membrane-associated anchor, facilitating proper protein orientation within the flagellar assembly. This α-helical motif is typically 32 amino acids in length and provides the necessary membrane interaction interface for flagellar protein function.
Structural characterization reveals that the α-helical content in Flagellin B protein is strategically positioned to optimize both structural stability and functional interactions. The terminal α-helical motifs contribute to the overall boomerang-like structure characteristic of flagellin proteins, where the D0 and D1 domains are embedded within the filament core while maintaining specific orientational requirements. These helical elements provide the conformational flexibility necessary for the complex assembly processes involved in flagellar formation.
The α-helical motifs in the carboxy-terminal regions play critical roles in inter-subunit interactions and filament stability. These helical structures facilitate the proper positioning of Flagellin B protein within the growing flagellar filament and enable the coordinated assembly of multiple protein subunits. The specific arrangement of α-helical motifs within the terminal domains creates binding interfaces that are essential for the hierarchical assembly of functional flagellar structures.
Crystal Structure Insights from Bacillus cereus Flagellin B
Crystal structure determination of Bacillus cereus flagellin has provided unprecedented insights into the three-dimensional organization of Flagellin B protein and its structural relationships with other flagellar components. The Bacillus cereus flagellin represents the smallest known flagellin molecule, containing only the conserved Toll-Like Receptor 5-activating D0 and D1 domains without the hypervariable central regions. This simplified structure has enabled detailed crystallographic analysis of the core flagellin architecture.
The crystal structure reveals a four-domain organization consisting of D0, D1, D2, and D3 domains arranged in a characteristic flagellin fold. The D0 and D1 domains form the conserved core structure, while the D2 and D3 domains provide species-specific functionality. The crystallographic data demonstrates that the protein adopts a compact conformation with well-defined secondary structure elements that facilitate both structural stability and functional interactions.
Structural analyses of Bacillus cereus flagellin have identified specific residues at positions 178-180 as optimal sites for protein fusion applications, suggesting that these regions represent structurally tolerant locations that do not interfere with protein stability or Toll-Like Receptor 5-stimulating capacity. The crystal structure provides a molecular blueprint for understanding how Flagellin B protein achieves its dual functions of structural assembly and immune activation. These crystallographic insights have revealed the precise atomic arrangements that enable flagellin proteins to form stable filaments while maintaining their immunogenic properties.
Quaternary Structure and Filament Assembly
Polymerization Mechanisms in Flagellar Formation
The quaternary structure of Flagellin B protein involves complex polymerization mechanisms that enable the formation of multi-micron flagellar filaments comprising tens of thousands of individual protein subunits. The flagellar filament represents a helical assembly consisting of 11 protofilaments that are organized through precise inter-subunit interactions. This sophisticated assembly process requires coordinated incorporation of Flagellin B protein subunits at the growing filament tip through a highly regulated mechanism.
The polymerization process is mediated by the flagellar cap complex, which consists of five filament cap protein subunits arranged in a pentameric structure with 5-fold symmetry. This cap complex creates a large cavity that accommodates incoming flagellin subunits and facilitates their proper folding and incorporation into the growing filament. The cap structure provides a molecular template that ensures correct subunit orientation and maintains the helical geometry required for flagellar function.
Flagellin B protein polymerization occurs through a sophisticated insertion mechanism where newly synthesized proteins are transported through the hollow interior of the flagellar filament and incorporated at the distal tip. This process requires specific conformational changes in both the incoming flagellin subunits and the existing filament structure. The polymerization mechanism ensures that Flagellin B protein maintains its structural integrity while enabling the dynamic assembly and disassembly processes necessary for flagellar growth and maintenance.
Role of N/C-Terminal Segments in Subunit Interaction
The amino-terminal and carboxy-terminal segments of Flagellin B protein play fundamental roles in establishing and maintaining inter-subunit interactions within the flagellar filament structure. These terminal regions contain the conserved D0 domains that are essential for proper subunit polymerization and filament stability. The amino-terminal and carboxy-terminal D0 segments work cooperatively to create the binding interfaces necessary for flagellar assembly.
The carboxy-terminal D0 domain has been identified as particularly crucial for Toll-Like Receptor 5 activation and filament assembly, with deletion studies demonstrating that removal of this region completely abrogates signaling activity. Alanine-scanning mutagenesis has revealed specific amino acid residues within the carboxy-terminal D0 domain that are essential for receptor activation, highlighting the precise molecular requirements for proper protein function.
The terminal segments facilitate the formation of stable protein-protein interactions through multiple contact points that span adjacent subunits within the helical filament. These interactions create a network of stabilizing forces that maintain filament integrity while allowing for the conformational flexibility required during flagellar rotation. The amino-terminal and carboxy-terminal regions of Flagellin B protein undergo specific conformational arrangements that optimize subunit packing density and create the mechanical properties necessary for effective bacterial propulsion.
Comparative Structural Analysis Across Species
Spirochete-Specific Structural Adaptations
Spirochete bacteria have evolved unique structural adaptations in their Flagellin B proteins that reflect their specialized motility requirements and periplasmic flagellar organization. In Borrelia burgdorferi, the causative agent of Lyme disease, Flagellin B protein exhibits distinct characteristics that differentiate it from conventional external flagellin proteins. The spirochete flagellar system utilizes periplasmic flagella that reside between the outer membrane sheath and the cell cylinder, requiring specialized protein adaptations.
Borrelia burgdorferi Flagellin B protein demonstrates unique assembly properties where it forms the core structure of periplasmic flagella while interacting with the minor flagellin protein Flagellin A. This interaction pattern differs significantly from other bacterial systems and reflects the specialized requirements of spirochete motility. The periplasmic localization of Flagellin B protein in spirochetes necessitates specific structural features that enable proper assembly within the confined space between membrane layers.
The structural organization of spirochete Flagellin B protein contributes to both motility and cell morphology, with genetic studies demonstrating that loss of Flagellin B protein results in dramatic morphological changes from the characteristic flat-wave spirochete shape to a rod-like conformation. This dual function reflects specialized structural adaptations that allow Flagellin B protein to serve both as a motility apparatus and as a skeletal element that maintains cell shape. The spirochete-specific adaptations include modified domain arrangements and unique inter-protein interactions that optimize function within the periplasmic environment.
Gram-Negative vs. Gram-Positive Flagellin B Conformations
The structural conformations of Flagellin B protein exhibit significant variations between Gram-negative and Gram-positive bacterial species, reflecting differences in cell envelope organization and flagellar assembly requirements. Gram-negative bacteria typically express Flagellin B proteins with extensive hypervariable regions that provide antigenic diversity and immune evasion capabilities. These structural features are particularly pronounced in pathogenic species that must evade host immune responses.
Agrobacterium tumefaciens, a Gram-negative plant pathogen, expresses multiple flagellin proteins including Flagellin B that exhibit cooperative functions in flagellar assembly. The Flagellin B protein in this system demonstrates specific domain organizations that enable interaction with other flagellin variants while maintaining essential structural functions. The multi-flagellin system of Gram-negative bacteria creates complex structural requirements that necessitate precise inter-protein coordination.
Gram-positive bacteria, exemplified by Bacillus cereus, express simplified Flagellin B proteins that lack the extensive hypervariable regions characteristic of Gram-negative species. This structural simplification reflects the different selective pressures faced by Gram-positive bacteria and their distinct cell envelope organization. The reduced complexity of Gram-positive Flagellin B proteins provides advantages for structural studies and biotechnological applications while maintaining core functional capabilities.
| Bacterial Group | Hypervariable Regions | Domain Organization | Structural Complexity |
|---|---|---|---|
| Gram-Negative | Extensive D2/D3 domains | Four-domain architecture | High antigenic diversity |
| Gram-Positive | Minimal/absent | Simplified D0/D1 core | Reduced complexity |
| Spirochetes | Modified for periplasmic assembly | Specialized interactions | Morphology-determining function |
Properties
CAS No. |
140470-87-7 |
|---|---|
Molecular Formula |
C9H9NO2 |
Synonyms |
flaB protein |
Origin of Product |
United States |
Scientific Research Applications
Immunological Applications
FlaB protein is recognized for its potent immunological properties, particularly as an adjuvant in vaccine formulations. Research has demonstrated that FlaB can enhance immune responses when administered intranasally.
Case Study: Mucosal Adjuvant Activity of Vibrio vulnificus FlaB
- Study Overview : A study published in 2006 investigated the mucosal adjuvant activity of Vibrio vulnificus FlaB using an intranasal immunization model in mice.
- Findings : The study found that FlaB significantly stimulated the production of interleukin-8 (IL-8) in epithelial cells, indicating its ability to activate immune pathways through Toll-like receptor 5 (TLR5) .
- Mechanism : The interaction between FlaB and TLR5 leads to the transcriptional activation of nuclear factor kappa B (NF-κB), which is crucial for the expression of pro-inflammatory cytokines .
| Parameter | Observation |
|---|---|
| IL-8 Production | Dose-dependent increase |
| TLR5 Expression | Significant upregulation post-FlaB |
| Trafficking in Mice | Peak in blood at 1 hour; sustained levels in lymph nodes |
Role in Inflammatory Responses
FlaB also plays a role in mediating inflammatory responses in various bacterial infections.
Case Study: Vibrio anguillarum FlaB
- Study Overview : A 2021 study focused on the role of FlaB from Vibrio anguillarum in activating TLR pathways.
- Findings : The research indicated that FlaB significantly upregulated tumor necrosis factor alpha (TNF-α) and other pro-inflammatory cytokines, enhancing the host's inflammatory response .
- Molecular Interactions : Molecular dynamics simulations revealed specific amino acid residues critical for the interaction between FlaB and TLR5, providing insights into the molecular basis for its immunogenic properties .
| Cytokine | Expression Level Change |
|---|---|
| TNF-α | Significant increase |
| IL-8 | Enhanced secretion |
Applications in Disease Detection
FlaB proteins are also being explored for their potential use as biomarkers for detecting specific pathogens.
Case Study: Detection of Leptospira spp.
- Study Overview : Research has identified specific epitopes within FlaB that are reactive to antibodies against Leptospira spp., suggesting its utility as a diagnostic tool.
- Findings : Screening of immunoactive fragments of FlaB revealed promising antigenic properties that could be leveraged for developing diagnostic assays .
Structural and Functional Studies
Understanding the structural characteristics of FlaB is essential for its application in biotechnology and medicine.
Molecular Characterization
- Studies have utilized techniques such as surface plasmon resonance to analyze the binding affinities between FlaB and TLR5 mutants, identifying critical residues involved in these interactions .
- Additionally, structural studies have shown that FlaB contributes significantly to the overall protein composition within bacterial cells, influencing motility and pathogenicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sequence Homology and Structural Features
- FlaB vs. FlaA: In Campylobacter jejuni and Shewanella oneidensis, FlaB shares ~60–70% sequence identity with FlaA but differs in secretion efficiency and post-translational modifications (PTMs). For example: C. jejuni FlaB secretion efficiency is 60% lower than FlaA due to amino-terminal residue variations (e.g., I9 in FlaB vs. V9 in FlaA) . S. oneidensis FlaB undergoes O-linked glycosylation at five serine residues and lysine methylation, critical for filament assembly, while FlaA lacks these modifications and is functionally次要 .
- FlaB vs. Other Flagellins: Protein Organism Key Features Reference FlaB Borrelia burgdorferi 92% amino acid identity with T. pallidum FlaB2; essential for motility FlaB2 Treponema pallidum 76% nucleotide identity with B. burgdorferi FlaB FlaB Haloarcula marismortui Salinity-regulated expression; glycosylation variants under stress FliC (Flagellin) Salmonella spp. Surface-exposed; TLR5 agonist; lacks periplasmic localization
Functional Roles
- Motility and Structural Integrity: FlaB is indispensable for the flat-wave morphology of B. burgdorferi, as gene inactivation results in non-motile, spherical cells . In contrast, H. pylori FlaB works synergistically with FlaA to regulate flagellar assembly and urease activity, critical for gastric colonization .
- Immune Interactions: FlaB activates TLR5 more effectively than surface-exposed flagellins (e.g., FliC) when fused to antigens like tetanus toxin fragment C (TTFC). For example: FlaB-TTFC fusion induces 10-fold higher NF-κB activation via TLR5 compared to TTFC alone .
Secretion and Export Efficiency
- In Yersinia enterocolitica, FlaB-YplA fusions are secreted at 40% lower efficiency than FlaA-YplA due to divergent N-terminal signaling sequences .
- B. burgdorferi FlaB is constitutively expressed under σ70 transcription, unlike σ28-regulated flagellins in other bacteria, ensuring persistent motility in host environments .
Key Research Findings
Structural Determinants of Function :
- In S. oneidensis, FlaB’s α3-helix and Loop3 regions dictate its dominance over FlaA in filament assembly .
- T. pallidum FlaB2 shares 59% identity with Leptospira flagellins, yet its surface-exposed epitopes differ, impacting antibody cross-reactivity .
Regulation Under Stress :
- H. pylori FlaB expression is downregulated by the herbal extract Triphala, which also inhibits biofilm formation and urease activity .
- In Haloarcula marismortui, FlaB synthesis remains stable across salinities (20–30%), unlike other archaeal flagellins .
Data Tables
Table 1: Sequence Homology of FlaB Across Species
Table 2: Functional Comparison of FlaB and FlaA
| Feature | FlaB | FlaA | Reference |
|---|---|---|---|
| Secretion efficiency | 40–60% of FlaA | 100% (baseline) | |
| Glycosylation | O-linked (Ser), methylated (Lys) | Minimal or none | |
| Role in motility | Essential | Secondary |
Preparation Methods
Escherichia coli-Based Expression Platforms
The majority of FlaB production leverages E. coli expression systems due to their scalability and cost-effectiveness. The pFLAG-ATS vector system, optimized for cytoplasmic expression, incorporates a T7 promoter and a FLAG epitope tag for downstream purification. Induction with 0.5 mM isopropyl-β-d-thiogalactopyranoside (IPTG) reliably yields intein-FlaB fusion proteins, with typical expression levels reaching 200 μg/mL in shake-flask cultures. A critical design feature involves the Tth III 1 restriction site, which allows precise control over the N-terminal amino acid sequence following the FLAG tag. Blunting this site with Klenow fragment enables insertion of gene sequences starting with adenine or guanine, ensuring proper reading frame maintenance.
Yeast Expression Systems for Post-Translational Modifications
For studies requiring eukaryotic post-translational modifications, Saccharomyces cerevisiae systems offer a viable alternative. The Dohlman Lab protocol outlines a high-efficiency method where FLAG-FlaB fusion proteins are expressed under the control of a galactose-inducible promoter. Cultures grown to an optical density (OD600) of 0.9–1.0 in selective media achieve optimal protein yields. Sodium azide (10 mM) is added to arrest metabolic activity prior to cell harvesting, preserving protein integrity during lysis.
Purification Strategies for FlaB
Affinity Chromatography Using FLAG Tags
FLAG-tagged FlaB is purified via anti-FLAG M2 affinity resin, with binding capacities exceeding 80% efficiency under optimized conditions. Key steps include:
-
Cell Lysis : Mechanical disruption using glass bead vortexing (10 cycles of 30-second pulses) in lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100).
-
Batch Binding : Incubation of clarified lysates with 40 μL FLAG resin slurry for 1–2 hours at 4°C, followed by three washes with Tris-buffered saline (TBS) to remove nonspecific binders.
-
Elution : Competitive displacement with 3X FLAG peptide (150 ng/μL in TBS) achieves >90% recovery, while acidic elution (0.1 M glycine-HCl, pH 3.5) provides a rapid alternative requiring immediate neutralization.
Table 1. Comparative Elution Efficiency for FLAG-FlaB
Intein-Mediated Self-Cleavage for Tag-Free FlaB
To generate tag-free FlaB, intein fusion systems exploit pH- and temperature-dependent self-cleavage. Post-affinity purification, the intein-FlaB fusion is incubated in cleavage buffer (20 mM Tris-HCl, 500 mM NaCl, 50 mM mercaptoethanesulfonic acid, pH 8.5) at 25°C for 48 hours. This method yields FlaB with undetectable endotoxin levels (<0.5 EU/mL), critical for in vivo applications.
Quality Control and Functional Validation
LPS Removal and Endotoxin Testing
Despite stringent purification, residual LPS from E. coli expression systems necessitates additional steps. Triton X-114 phase separation reduces LPS levels to 0.5 EU/mL, as quantified by the Limulus amebocyte lysate (LAL) assay. Comparative analyses show GST-FlaB fusions purified without Triton X-114 exhibit higher LPS contamination (3.07 EU/mL), underscoring the importance of detergent-based protocols.
Radiolabeling for Trafficking Studies
Iodine-131 labeling via the chloramine-T method enables precise tracking of intranasally administered FlaB. Reaction conditions (2 mCi 131I, 2-minute incubation) achieve 98% labeling efficiency, with desalting columns removing unincorporated isotopes. In vivo distribution studies reveal rapid systemic dissemination, with 131I-FlaB detectable in cervical lymph nodes (CLNs) for 48 hours and in blood for 144 hours post-administration.
TLR5 Binding and Immunostimulatory Activity
Functional validation involves TLR5 coimmunoprecipitation assays. Caco-2 cells transfected with p3XFlag-hTLR5 are treated with 500 ng/mL FlaB, followed by anti-FlaB immunoprecipitation and anti-Flag Western blotting. Dose-dependent IL-8 secretion (EC50 = 50 ng/mL) and NF-κB activation confirm TLR5-specific signaling.
Challenges and Optimization Strategies
Scalability Limitations in Yeast Systems
While yeast systems avoid bacterial endotoxins, their lower yield (∼30% of E. coli output) necessitates culture volumes exceeding 5 L for milligram-scale production . Optimizing galactose induction timing and employing fed-batch bioreactors may address this bottleneck.
Q & A
Basic Research Questions
Q. What experimental methods are most reliable for detecting and quantifying FlaB protein in bacterial cultures?
- Methodological Answer : FlaB, a flagellin subunit, can be detected using SDS-PAGE coupled with Western blotting using anti-FlaB antibodies. For quantification, ELISA kits optimized for flagellin proteins (e.g., cross-reactive anti-FlaB antibodies) are recommended. Ensure sample preparation includes mechanical lysis to release flagellar proteins, followed by centrifugation to remove debris .
- Data Example : In Aeromonas salmonicida, FlaB was identified via Edman degradation after SDS-PAGE separation, confirming its N-terminal sequence matches the predicted gene product .
Q. How does FlaB contribute to bacterial motility, and what genetic tools validate its role?
- Methodological Answer : FlaB is a core component of the flagellar filament. Gene knockout studies (e.g., CRISPR/Cas9 or homologous recombination) combined with motility assays (e.g., soft agar swarm assays) confirm its necessity. Complementation assays with plasmid-borne flaB restore motility in mutants. Transcriptional analysis (qRT-PCR) of flaB under varying conditions (e.g., stress) reveals regulatory pathways .
- Data Example : In Helicobacter pylori, flaB knockout strains showed non-motile phenotypes, while complementation restored motility .
Advanced Research Questions
Q. How can researchers resolve contradictions in FlaB expression data across different bacterial growth phases?
- Methodological Answer : FlaB levels may vary due to post-transcriptional regulation or flagellar assembly dynamics. Use synchronized cultures and time-course sampling. Combine RNA-seq (to assess flaB mRNA) with quantitative proteomics (e.g., SILAC) to compare transcriptional and translational outputs. For Borrelia burgdorferi, this compound levels remain stable post-transcriptionally even when mRNA fluctuates, as shown via Northern blot and FACS .
- Data Contradiction : In B. burgdorferi, this compound levels were unchanged in flgV deletion strains despite transcriptional stability, suggesting post-assembly regulation .
Q. What strategies optimize FlaB as a vaccine antigen while avoiding cross-reactivity with host proteins?
- Methodological Answer : Use bioinformatics tools (e.g., BLASTp) to identify FlaB epitopes with low homology to human proteins. Validate antigenicity via murine immunization followed by ELISA (anti-FlaB titers) and Western blot against bacterial lysates. For Vibrio alginolyticus, recombinant FlaB elicited antibodies specific to native FlaB but not host proteins, confirmed by proteomic cross-reactivity screens .
- Data Example : Anti-FlaB serum from immunized mice showed no reactivity to mouse fibroblast lysates, confirming specificity .
Q. How does FlaB’s role in immune evasion vs. immune activation vary across pathogens?
- Methodological Answer : In Borrelia burgdorferi, FlaB is periplasmic and evades TLR5 recognition, reducing inflammatory responses. In contrast, Salmonella-delivered FlaB activates TLR5-mediated macrophage responses. Use isogenic mutants (FlaB⁻ vs. FlaB⁺) in infection models and measure cytokine profiles (e.g., IL-1β, TNF-α) via multiplex assays .
- Data Contradiction : B. burgdorferi FlaB is immunologically "silent," whereas engineered Salmonella secreting FlaB triggers tumor-associated macrophage activation .
Technical and Methodological Considerations
Q. What controls are critical when using FACS to assess FlaB surface localization?
- Methodological Answer : Include methanol-permeabilized and non-permeabilized bacterial samples to distinguish surface-exposed vs. intracellular FlaB. Use a non-surface protein (e.g., cytoplasmic GFP) as a negative control. For B. burgdorferi, anti-FlaB signals were detected only in permeabilized samples, confirming its periplasmic localization .
Q. How can FlaB’s structural variability impact antibody-based assays?
- Methodological Answer : FlaB sequence divergence across species (e.g., Vibrio vs. Borrelia) necessitates species-specific antibody validation. Perform sequence alignment (Clustal Omega) to identify conserved regions. Test cross-reactivity using ELISA with recombinant FlaB from related species .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
